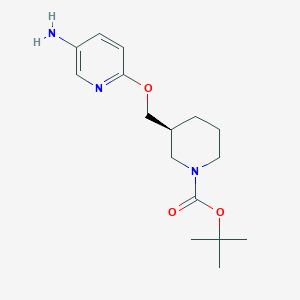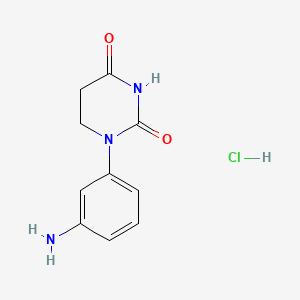![molecular formula C9H10O2 B14033653 2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)
2-[Phenoxy-2,4-D2)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Phenoxy-2,4-D2)methyl]oxirane is an organic compound with a molecular formula of C9H10O2This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2-[Phenoxy-2,4-D2)methyl]oxirane can be achieved through several methods:
Epoxidation Reaction: One common method involves the epoxidation of phenoxybenzaldehyde using sulfur ylide [(CH3)3S<+>CH3SO4<->].
Reduction and Cyclization: Another method involves the reduction of 2-halo-1-(phenoxyphenyl)ethanone using sodium borohydride, followed by cyclization in the presence of sodium hydroxide to form the oxirane.
Oxidation of Phenoxystyrene: This method involves the oxidation of phenoxystyrene using hydrogen peroxide or potassium peroxymonosulfate (KHSO5) to produce the oxirane.
Chemical Reactions Analysis
Scientific Research Applications
2-[Phenoxy-2,4-D2)methyl]oxirane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Phenoxy-2,4-D2)methyl]oxirane involves its interaction with molecular targets and pathways within biological systems. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects . This reactivity is the basis for its potential antimicrobial and anticancer activities, as it can disrupt cellular processes by modifying proteins and DNA .
Comparison with Similar Compounds
2-[Phenoxy-2,4-D2)methyl]oxirane can be compared with other similar oxirane compounds:
2-(4-Bromophenyl)oxirane: This compound has a bromine atom attached to the phenyl ring, which can influence its reactivity and applications.
2-(4-Chlorophenyl)oxirane:
2-(4-Fluorophenyl)oxirane: The fluorine atom in this compound can enhance its stability and biological activity.
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-[(2,4-dideuteriophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/i1D,4D |
InChI Key |
FQYUMYWMJTYZTK-DRSKVUCWSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C=C1)OCC2CO2)[2H] |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)

![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)

![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)

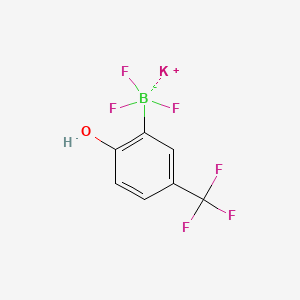
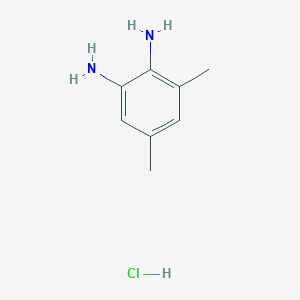
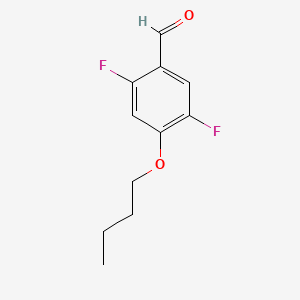
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)

